
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Overview
Description
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core linked to an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyridinone and oxadiazole moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyridinone moiety. One common approach is to start with a suitable precursor such as 2-chloropyridine-3-carboxylic acid, which undergoes cyclization with hydrazine derivatives to form the oxadiazole ring. The aminomethyl group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridinone moieties may contribute to its binding affinity and specificity, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridinone core and exhibit similar biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar heterocyclic structure and are used in various research areas.
Pyridinium salts: These compounds are structurally related and have diverse applications in chemistry and biology.
Uniqueness
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is unique due to the combination of the oxadiazole and pyridinone moieties, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-6-11-7(12-14-6)5-2-1-3-10-8(5)13/h1-3H,4,9H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHYYGTZWOBZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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